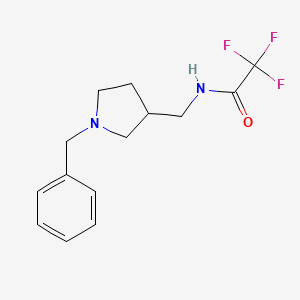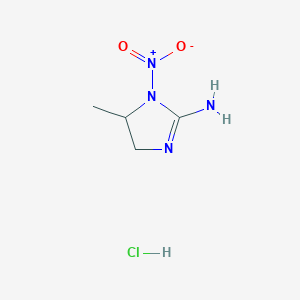
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . This compound features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Reduction: The major product is 5-Methyl-1-amino-4,5-dihydroimidazol-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation: Oxidation products may include nitroso or nitro derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat protozoal infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methyl and nitro groups at specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles .
Eigenschaften
Molekularformel |
C4H9ClN4O2 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-3-2-6-4(5)7(3)8(9)10;/h3H,2H2,1H3,(H2,5,6);1H |
InChI-Schlüssel |
HHJMDGPCMIDHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(N1[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


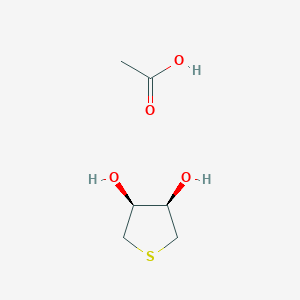
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
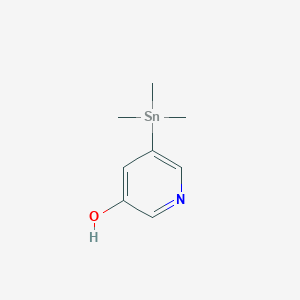
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
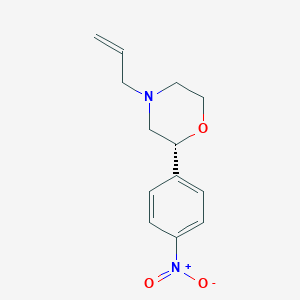
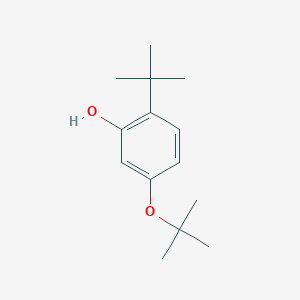
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
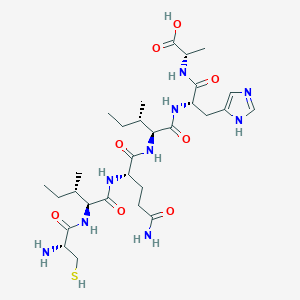


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
